molecular formula C21H22N6O B2634893 Ehmt2-IN-2 CAS No. 2230850-47-0

Ehmt2-IN-2

カタログ番号 B2634893
CAS番号: 2230850-47-0
分子量: 374.448
InChIキー: AZRYONWATLLNFX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ehmt2-IN-2 is a potent EHMT inhibitor, with IC50s of all <100 nM for EHMT1 peptide, EHMT2 peptide, and cellular EHMT2 . It is used in the research of blood disease or cancer .


Synthesis Analysis

EHMT1 and EHMT2 (also known as GLP/G9A) are histone methyltransferases that maintain PARP inhibitor resistance in high-grade serous ovarian carcinoma . They catalyze dimethylation of histone H3 lysine 9 (H3K9me2) and have roles in epigenetic silencing of gene expression .


Molecular Structure Analysis

EHMT2 (also known as G9a) belongs to the Suv39h family and was initially identified as a histone methyltransferase that mediates H3K9 and H3K27 methylation . In vivo studies suggest that G9a is a major enzyme for mono- and dimethylation of H3 in euchromatic regions .


Chemical Reactions Analysis

EHMT1/2 inhibitors cause DNA replication stress, accumulation of single-stranded replication gaps, increased expression of STING, emergence of cytosolic DNA, and activation of the cGAS-STING pathway . EHMT1/2 inhibition strongly potentiates the efficacy of alkylating chemotherapy and anti-PD-1 immunotherapy in mouse models of triple-negative breast cancer .

科学的研究の応用

Role in Cancer Cell Proliferation and Therapeutic Potential

  • EHMT2 (euchromatic histone-lysine N-methyltransferase 2) plays a significant role in the proliferation of various cancer cells. Elevated expression levels of EHMT2 are observed in different cancer types, including bladder carcinoma, breast cancer, and mantle cell lymphoma. Its overexpression is associated with negative outcomes in cancer progression (Cho et al., 2011), (Kim et al., 2018), (Wang et al., 2021).
  • Specifically, in breast cancer, EHMT2 is identified as a metastasis regulator, suggesting its critical role in cancer cell migration and invasion. Targeting EHMT2 could be an effective therapeutic strategy for preventing breast cancer metastasis (Kim et al., 2018).

Impact on Cell Death and Autophagy

  • EHMT2 influences autophagic cell death in vascular smooth muscle cells, acting as a crucial regulator. It suppresses autophagy activation, suggesting its potential as a therapeutic target for cardiovascular diseases (Chen et al., 2020).
  • The inhibition of EHMT2 has been found to induce reactive oxygen species-dependent autophagy in cancer cells, altering the expression of autophagy-related genes. This indicates its role in cancer cell survival and therapy resistance mechanisms (Park et al., 2016).

Influence on Gene Expression and Development

  • EHMT2 is involved in gene silencing during mouse embryogenesis, regulating DNA methylation at specific sequences. It plays a role in maintaining germline-derived DNA methylation and gene silencing, highlighting its importance in mammalian development (Auclair et al., 2016).
  • In the context of skeletal muscle development and regeneration, EHMT2 does not have significant roles, despite its known functions in epigenetic regulation and cell fate control (Zhang et al., 2016).

Applications in Disease Treatment

  • EHMT1 and EHMT2 inhibition can induce fetal hemoglobin expression, offering a potential therapeutic strategy for sickle cell disease. This suggests their role in γ-globin repression and their potential as novel therapeutic targets (Renneville et al., 2015).
  • EHMT2's role in immune modulation and trained immunity has been studied, indicating its potential involvement in therapies for diseases like bladder cancer and HIV (Mourits et al., 2021), (Nguyen et al., 2017).

将来の方向性

EHMT2 inhibition prevents KrasG12D lung adenocarcinoma (LUAD) tumor formation and propagation and disrupts normal AT2 cell differentiation . Low gene EHMT2 expression in human LUAD correlates with enhanced AT2 gene expression and improved prognosis . These data reveal EHMT2 as a critical regulator of Wnt signaling, implicating Ehmt2 as a potential target in lung cancer and other AT2-mediated lung pathologies .

特性

IUPAC Name

2-N-[4-methoxy-3-(3-methyl-1H-pyrrolo[2,3-c]pyridin-2-yl)phenyl]-4-N,6-dimethylpyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O/c1-12-9-19(22-3)27-21(24-12)25-14-5-6-18(28-4)16(10-14)20-13(2)15-7-8-23-11-17(15)26-20/h5-11,26H,1-4H3,(H2,22,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZRYONWATLLNFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC(=C(C=C2)OC)C3=C(C4=C(N3)C=NC=C4)C)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ehmt2-IN-2

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。